molecular formula C10H8O3 B565963 4-Methylumbelliferone-13C4 CAS No. 1569304-40-0

4-Methylumbelliferone-13C4

Cat. No.: B565963
CAS No.: 1569304-40-0
M. Wt: 180.14
InChI Key: HSHNITRMYYLLCV-IPRLLLDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferone-13C4 is a labeled derivative of 4-Methylumbelliferone, a coumarin derivative widely used in scientific research. This compound is primarily utilized as a small molecule inhibitor of hyaluronan synthesis, a glycosaminoglycan involved in various biological processes such as inflammation, cancer, and autoimmunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferone-13C4 involves the incorporation of carbon-13 isotopes into the 4-Methylumbelliferone structure. This is typically achieved through a series of chemical reactions starting from labeled precursors. One common method involves the use of 4-methylumbelliferone as the starting material, which undergoes a series of reactions including iodination, condensation, and cyclization to introduce the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is crucial for quality control .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferone-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of this compound. These derivatives are often used in further chemical synthesis or as intermediates in the production of more complex compounds .

Scientific Research Applications

4-Methylumbelliferone-13C4 has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 4-Methylumbelliferone-13C4 involves the inhibition of hyaluronan synthesis. This is achieved by interfering with the enzymes responsible for hyaluronan production, leading to reduced levels of this glycosaminoglycan in tissues. The compound also affects various molecular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferone-13C4 is unique due to its labeled carbon-13 isotopes, which make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. This allows for more precise tracking and analysis of the compound in various biological and chemical systems .

Biological Activity

4-Methylumbelliferone-13C4 (4-MU-13C4) is a stable isotopic form of 4-methylumbelliferone (4-MU), a small molecule known for its role as an inhibitor of hyaluronan (HA) synthesis. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer. This article aims to provide a comprehensive overview of the biological activity of 4-MU-13C4, highlighting its mechanisms of action, effects on disease models, and relevant research findings.

4-MU inhibits HA synthesis by depleting the precursor substrates necessary for HA production. Specifically, it activates UDP-glucuronyl transferases, leading to reduced availability of UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylglucosamine (UDP-GlcNAc), which are critical for HA biosynthesis. This mechanism has been well-documented in various studies .

Biological Effects and Case Studies

The biological effects of 4-MU-13C4 have been explored in several experimental models across different disease contexts:

  • Cancer :
    • Inhibition of Tumor Growth : Studies have shown that 4-MU reduces the proliferation, migration, and invasion of various cancer cell lines, including pancreatic cancer. In vivo models demonstrated significant tumor size reduction when treated with 4-MU .
    • Mechanisms in Cancer : The compound has been associated with downregulation of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .
  • Inflammation :
    • Lung Inflammation Models : In mouse models subjected to lipopolysaccharide (LPS)-induced lung inflammation, treatment with 4-MU significantly decreased inflammatory cytokine levels and reduced lung injury .
    • Pulmonary Fibrosis : Research indicates that 4-MU treatment attenuates fibrotic deposition and vascular remodeling in models of pulmonary hypertension, suggesting its protective role against lung fibrosis .
  • Autoimmune Diseases :
    • Collagen-Induced Arthritis : In models of arthritis, 4-MU improved disease scores and reduced inflammatory markers, indicating its potential as an immunomodulatory agent .
    • Multiple Sclerosis Models : The compound has been shown to modulate immune responses by increasing regulatory T-cell populations and shifting T-helper cell differentiation towards non-pathogenic phenotypes .

Pharmacokinetics

The pharmacokinetics of 4-MU-13C4 reveal important insights into its clinical application:

  • Bioavailability : The systemic oral bioavailability of 4-MU is reported to be less than 3%, primarily due to extensive first-pass metabolism. However, its metabolite, 4-methylumbelliferyl-β-D-glucuronide (4MUG), is bioactive and contributes to the therapeutic effects observed .
  • Half-Life : The half-life of 4-MU in humans is approximately 28 minutes, necessitating careful consideration in dosing regimens for effective therapeutic outcomes .

Summary Table of Research Findings

Disease ModelEffect ObservedReference
Pancreatic CancerReduced tumor growth
Lung InflammationDecreased cytokine levels
Pulmonary FibrosisAttenuation of fibrotic changes
Collagen-Induced ArthritisImproved disease scores
Autoimmune ModelsIncreased regulatory T-cells

Properties

IUPAC Name

7-hydroxy-4-(113C)methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i1+1,4+1,6+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHNITRMYYLLCV-IPRLLLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13C](=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedures used in FIG. 5 could not be applied to 4-MUP for two reasons. First, the background reading obtained from a 1 mM solution was off scale on the Turner model 111. If the concentration was reduced to 0.030 mM then the background reading was comparable to a 1 mM solution of BBTP or ABTP. Since the Km for 4-MUP in this buffer is approximately 30 micromolar then the turnover of 4-MUP is reduced thus lowering the sensitivity of the substrate for AP. It was found that with freshly prepared 30 micromolar solutions of 4-MUP that it gave approximately one half to one third the signal obtained with a 1.0 mM solution of BBTP. Secondly, it was found that basic aqueous solutions of 4-MUP containing magnesium cause the 4-MUP to hydrolyze and form 4-methyl umbelliferone. This results in a significant background increase. This limits the test to having the 4-MUP being reconstituted with buffer usually within 8 hours of use even when this solution is stored at 4° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.1 mole resorcinol and 0.1 mole ethyl acetylacetate in solution in 100 ml concentrated sulphuric acid are maintained at 5° C. for 3 hours. After recyrstallisation of the solid formed from ethanol, there are obtained 12.5 grams 4-methyl-7-hydroxy-coumarin, melting at 185° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

An enzymatic reaction was initiated by the following steps under 25° C. condition: adding to a 96-well microplate 50 μl of a 4-MUO buffer solution and 25 μl of distilled water (or an aqueous sample solution) for each well; mixing them; and then adding 25 μl of a lipase buffer solution to each well. After a 30-minute reaction, 100 μl of a 0.1M citric acid buffer (pH4.2) was added to terminate the reaction, and the fluorescence of 4-methylumbelliferone (excitation wavelength: 355 nm, fluorescence wavelength: 460 nm) produced by the reaction was measured with a fluorescence plate reader (Fluoroskan Asent CF from Labsystems, Inc.)
[Compound]
Name
4-MUO buffer solution
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
25 μL
Type
reactant
Reaction Step One
[Compound]
Name
lipase buffer solution
Quantity
25 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The saliva of each experimental group of Test Example 1 in the present specification was used to examine inhibitory activity against cholera toxin binding. 200 μl of an ethanol solution containing 0.1% ganglioside GM1 (w/v) was added to a 96-well plate for ELISA test. Then, the ganglioside GM1 was adsorbed thereonto by air-drying. The saliva of each experimental group was diluted 10 times with PBS containing 1% bovine serum albumin (BSA) and then reacted for 1 hour by the addition of a biotin-conjugated cholera toxin. 100 μl of the reaction solution was added to the plate for ELISA test, and the plate was left for 30 minutes. Then, the supernatant was removed. The plate for ELISA test was washed several times with PBS containing 0.05% Tween 20. Biotin-binding β-galactosidase was added thereto. The plate for ELISA test was left for a given length of time. Then, the supernatant was removed. The plate for ELISA test was washed several times again with PBS containing 0.05% Tween 20, and the contents in the plate were reacted for 30 minutes by the addition of 4-methylumbelliferyl galactose. Then, 4-methylumbelliferone produced was measured with a fluorophotometer (excitation wavelength: 360 nm, measurement wavelength: 460 nm). Then, an inhibition rate was calculated according to the following formula: Inhibition rate(%)={1−(A/B)}×100, wherein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reaction solution
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To evaluate the activity of various promoters, GUS fluorescence was assayed by the method of Jefferson (1987). Maturing seeds at 17 DAF were homogenized in GUS extraction buffer (50 mM NaPO4 (pH 7.01, 10 mM 2-mercaptoethanol, 10 mM Na2-EDTA, 0.1% SDS, 0.1% Triton X-100). After centrifugation, 10 μl of the supernatant was mixed with 90 μl assay buffer containing 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG). After incubating for one hour at 37° C., 900 μl of 0.2 M Na2CO3 was added to the mixture to terminate the reaction. Values obtained using a fluorometer were compared with those obtained from serial dilutions of 4-methylumbelliferone (4MU). The protein amount was determined using a BIORAD Protein Assay kit, with serum albumin as the standard. Three seeds were assayed for each transgenic plant.
[Compound]
Name
NaPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 μL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.